molecular formula C4H4FN7O12 B13750042 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane CAS No. 60569-13-3

1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane

Cat. No.: B13750042
CAS No.: 60569-13-3
M. Wt: 361.11 g/mol
InChI Key: URDZLMZOIWPZNZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane involves multiple steps and specific reaction conditions. The synthetic routes typically include nitration reactions, where nitro groups are introduced into the molecule. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Chemical Reactions Analysis

1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems. The compound’s effects are mediated by its unique structure, which allows it to participate in various interactions .

Comparison with Similar Compounds

1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane can be compared with other similar compounds, such as:

Properties

CAS No.

60569-13-3

Molecular Formula

C4H4FN7O12

Molecular Weight

361.11 g/mol

IUPAC Name

N-(2-fluoro-2,2-dinitroethyl)-N-(2,2,2-trinitroethyl)nitramide

InChI

InChI=1S/C4H4FN7O12/c5-3(7(13)14,8(15)16)1-6(12(23)24)2-4(9(17)18,10(19)20)11(21)22/h1-2H2

InChI Key

URDZLMZOIWPZNZ-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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